5-bromo-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide
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Overview
Description
5-BROMO-N-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]FURAN-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a bromine atom at the 5th position of the furan ring, a methoxyphenyl group, and a thiophen-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-N-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]FURAN-2-CARBOXAMIDE typically involves the following steps:
Bromination: The furan ring is brominated at the 5th position using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions.
Amidation: The brominated furan is then reacted with 4-methoxyaniline to form the corresponding amide. This step often requires the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.
Thioether Formation: The final step involves the introduction of the thiophen-2-ylmethyl group through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate amide with thiophen-2-ylmethyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-BROMO-N-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom, leading to the formation of a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of de-brominated furan carboxamide.
Substitution: Formation of substituted furan carboxamides with various functional groups.
Scientific Research Applications
5-BROMO-N-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]FURAN-2-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 5-BROMO-N-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
5-BROMO-N-(4-METHOXYPHENYL)FURAN-2-CARBOXAMIDE: Lacks the thiophen-2-ylmethyl group.
N-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]FURAN-2-CARBOXAMIDE: Lacks the bromine atom.
5-BROMO-N-(4-METHOXYPHENYL)-N-METHYLFURAN-2-CARBOXAMIDE: Lacks the thiophen-2-yl group.
Uniqueness
5-BROMO-N-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]FURAN-2-CARBOXAMIDE is unique due to the presence of both the bromine atom and the thiophen-2-ylmethyl group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H14BrNO3S |
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Molecular Weight |
392.3 g/mol |
IUPAC Name |
5-bromo-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide |
InChI |
InChI=1S/C17H14BrNO3S/c1-21-13-6-4-12(5-7-13)19(11-14-3-2-10-23-14)17(20)15-8-9-16(18)22-15/h2-10H,11H2,1H3 |
InChI Key |
KGVKEQWNIAEIFX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)C3=CC=C(O3)Br |
Origin of Product |
United States |
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